N,N-dibenzyl-3-nitrobenzenesulfonamide
Overview
Description
N,N-dibenzyl-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound is notable for its nitro group at the 3-position and two benzyl groups attached to the nitrogen atom. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with dibenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-nitrobenzenesulfonyl chloride+dibenzylamine→this compound+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N,N-dibenzyl-3-aminobenzenesulfonamide.
Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile would yield a new sulfonamide derivative.
Scientific Research Applications
N,N-dibenzyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Medicine: While not a drug itself, it serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N,N-dibenzyl-2-nitrobenzenesulfonamide
- N,N-diethyl-3-nitrobenzenesulfonamide
- 4-nitrobenzenesulfonamide
Uniqueness
N,N-dibenzyl-3-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group at the 3-position and the presence of two benzyl groups. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the 3-nitro position may influence the compound’s ability to participate in specific chemical reactions or interact with biological targets differently than the 2-nitro or 4-nitro analogs.
Properties
IUPAC Name |
N,N-dibenzyl-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-22(24)19-12-7-13-20(14-19)27(25,26)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXYPXKIYRUJNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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